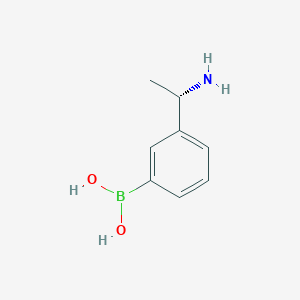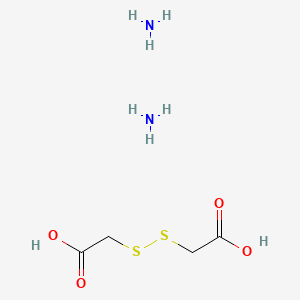
9,10-Dioxo-9,10-dihydroanthracene-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Dioxo-9,10-dihydroanthracene-2-carbonitrile is an organic compound with the molecular formula C15H7NO2 It is a derivative of anthracene, characterized by the presence of two ketone groups at the 9 and 10 positions and a nitrile group at the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dioxo-9,10-dihydroanthracene-2-carbonitrile typically involves the oxidation of anthracene derivatives. One common method is the oxidation of 9,10-dihydroanthracene-2-carbonitrile using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at elevated temperatures to ensure complete oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic oxidation using supported metal catalysts can also be employed to achieve selective oxidation with minimal by-products. The choice of catalyst and reaction conditions is optimized to maximize the yield and purity of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
9,10-Dioxo-9,10-dihydroanthracene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols or completely reduce the compound to anthracene derivatives.
Substitution: The nitrile group can undergo nucleophilic substitution reactions, leading to the formation of amides, esters, or other functionalized derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and nitric acid (HNO3) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, quinones, and other oxidized derivatives.
Reduction: Alcohols, anthracene derivatives.
Substitution: Amides, esters, and other functionalized compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 9,10-Dioxo-9,10-dihydroanthracene-2-carbonitrile is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are investigated for their potential as bioactive molecules. The nitrile group can be modified to create compounds with specific biological activities, such as enzyme inhibitors or receptor agonists/antagonists.
Medicine
In medicine, this compound derivatives are explored for their potential therapeutic applications. These compounds may exhibit anti-cancer, anti-inflammatory, or antimicrobial properties, making them candidates for drug development.
Industry
In industry, this compound is used in the production of dyes, pigments, and organic semiconductors. Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Mecanismo De Acción
The mechanism of action of 9,10-Dioxo-9,10-dihydroanthracene-2-carbonitrile depends on its specific application. In electronic applications, its conjugated system allows for efficient charge transport, making it useful in semiconducting materials. In biological systems, the compound’s activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent modifications.
Comparación Con Compuestos Similares
Similar Compounds
9,10-Anthraquinone: Similar in structure but lacks the nitrile group.
2-Cyanoanthracene: Contains a nitrile group but lacks the ketone groups.
Anthracene-2-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
9,10-Dioxo-9,10-dihydroanthracene-2-carbonitrile is unique due to the combination of ketone and nitrile functional groups, which impart distinct chemical reactivity and electronic properties. This combination allows for a broader range of chemical modifications and applications compared to similar compounds.
Propiedades
Número CAS |
37649-98-2 |
|---|---|
Fórmula molecular |
C15H7NO2 |
Peso molecular |
233.22 g/mol |
Nombre IUPAC |
9,10-dioxoanthracene-2-carbonitrile |
InChI |
InChI=1S/C15H7NO2/c16-8-9-5-6-12-13(7-9)15(18)11-4-2-1-3-10(11)14(12)17/h1-7H |
Clave InChI |
WOUWMLCELPTUSF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12957462.png)



![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboximidamide](/img/structure/B12957482.png)

![6-(Trifluoromethyl)thiazolo[5,4-b]pyridine](/img/structure/B12957492.png)


![Benzyl 5-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12957515.png)



![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-1-amine](/img/structure/B12957540.png)
